molecular formula C14H19NO5 B2453525 2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid CAS No. 1397000-89-3

2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid

Cat. No.: B2453525
CAS No.: 1397000-89-3
M. Wt: 281.308
InChI Key: GIFFRTRRFQTLQS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid typically involves the reaction of 3,5-dimethoxybenzoyl chloride with valine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the formamido and methylbutanoic acid groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(3,5-Dimethoxyphenyl)formamido]-3-methylbutanoic acid include:

    N-(3,5-Dimethoxybenzoyl)glycine: Similar structure but with a glycine moiety instead of valine.

    N-(3,5-Dimethoxybenzoyl)alanine: Contains an alanine moiety instead of valine.

    N-(3,5-Dimethoxybenzoyl)leucine: Features a leucine moiety instead of valine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-8(2)12(14(17)18)15-13(16)9-5-10(19-3)7-11(6-9)20-4/h5-8,12H,1-4H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFFRTRRFQTLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC(=CC(=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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